molecular formula C19H23N5O B11150706 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11150706
M. Wt: 337.4 g/mol
InChI Key: PAJWRLCAGQATAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrimidine and indole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the coupling of 4,6-dimethyl-2-aminopyrimidine with an indole derivative. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, while the pyrimidine ring can interact with enzymes involved in nucleotide synthesis . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its combination of both pyrimidine and indole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C19H23N5O/c1-13-11-14(2)24-19(23-13)21-10-8-18(25)20-9-7-15-12-22-17-6-4-3-5-16(15)17/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,25)(H,21,23,24)

InChI Key

PAJWRLCAGQATAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.